molecular formula C12H14N4O3 B2408197 N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034622-48-3

N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2408197
CAS No.: 2034622-48-3
M. Wt: 262.269
InChI Key: YGFRYNVJAJKJHN-UHFFFAOYSA-N
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Description

N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores—an isoxazole ring and a pyrimidine core—which are frequently employed in the design of biologically active agents. Isoxazole-carboxamide derivatives are recognized for their versatile biological activities and are investigated as modulators of various therapeutic targets . A prominent area of research for such compounds is the inhibition of kinase enzymes. Specifically, analogs featuring the N-(5-tert-butyl-isoxazol-3-yl) fragment have been identified as uniquely potent and selective inhibitors of FMS-like tyrosine kinase-3 (FLT3) . FLT3 is a critically important target in acute myeloid leukemia (AML), and inhibitors bearing this structural motif have demonstrated high efficacy in preclinical models, leading to their advancement into clinical trials . Consequently, this compound is a valuable scaffold for researchers developing novel oncology therapeutics, particularly for hematological cancers. Beyond oncology, isoxazole-carboxamide derivatives show strong potential in neuroscience research. Studies indicate that these compounds can act as potent negative allosteric modulators of ionotropic glutamate receptors, specifically AMPA receptors . By modulating AMPA receptor kinetics—prolonging deactivation and accelerating desensitization—these compounds can counteract pathological overactivation linked to chronic inflammatory pain and central sensitization, without completely blocking physiological transmission . This mechanism offers a promising, non-opioid pathway for pain management research. The presence of the 6-hydroxypyrimidine group further enhances the molecular complexity and potential for hydrogen bonding, which can be exploited to fine-tune solubility, binding affinity, and selectivity for specific protein targets. Researchers can utilize this compound as a key intermediate or a lead compound in synthesizing novel analogs for screening against a broad range of biological targets, including kinases, receptors, and other enzymes. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-12(2,3)8-5-10(19-16-8)15-11(18)7-4-9(17)14-6-13-7/h4-6H,1-3H3,(H,15,18)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFRYNVJAJKJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the formation of the isoxazole ring followed by the construction of the pyrimidine ring. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The specific conditions would depend on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring could yield oxazoles, while reduction could produce amines. Substitution reactions could introduce a wide range of functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole and pyrimidine rings could play a role in binding to these targets and modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole and pyrimidine derivatives, such as:

Uniqueness

N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific combination of an isoxazole ring and a pyrimidine ring, which could confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Biological Activity

N-(3-(tert-butyl)isoxazol-5-yl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a hydroxyl group and an isoxazole moiety, which contributes to its biological activity. The structural formula can be represented as follows:

N 3 tert butyl isoxazol 5 yl 6 hydroxypyrimidine 4 carboxamide\text{N 3 tert butyl isoxazol 5 yl 6 hydroxypyrimidine 4 carboxamide}

Research indicates that derivatives of isoxazole, including this compound, may exhibit their biological effects through multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). This inhibition leads to induced apoptosis in cancer cells .
  • Antimicrobial Activity : Some isoxazole derivatives demonstrate selective antibacterial properties against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Antitumor Activity

A study focusing on related isoxazole compounds revealed significant antitumor activity. For instance, a derivative demonstrated complete tumor regression in an MV4-11 xenograft model at a dosage of 60 mg/kg/day without causing body weight loss in subjects .

Table 1: Antitumor Activity of Isoxazole Derivatives

CompoundTarget Cell LineIC50 (µM)Observations
16iMV4-110.5Complete regression observed
16jHL-601.2Moderate cytotoxicity

Antimicrobial Activity

In terms of antimicrobial efficacy, this compound exhibits selective activity against certain bacterial strains.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µM)Type
16kStaphylococcus aureus32Gram-positive
16lEnterococcus faecalis8Gram-positive

Case Studies

Case Study 1: FLT3 Inhibition in AML

In a study involving the design and synthesis of novel FLT3 inhibitors, it was found that compounds similar to this compound effectively inhibited FLT3 phosphorylation and induced apoptosis in AML cells. The study highlighted the importance of structural modifications for enhancing potency against both FLT3-WT and FLT3-ITD mutants .

Case Study 2: Antibacterial Screening

Another investigation assessed the antibacterial properties of various isoxazole derivatives against common bacterial pathogens. The results indicated that some compounds exhibited promising selective antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating effective concentrations for therapeutic use .

Q & A

Q. Advanced Consideration :

  • Computational Reaction Design : Tools like quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways. ICReDD’s integrated computational-experimental workflows can accelerate discovery of novel intermediates .

How can contradictory biological activity data for this compound be resolved across different assays?

Basic Research Focus : Initial biological screening.
Methodological Answer :

  • Assay Validation : Replicate experiments using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity.
  • Structural Confirmation : Verify compound purity via LC-MS and NMR (e.g., 1H^1H, 13C^{13}C, and 19F^{19}F-NMR for fluorinated analogs) to rule out degradation artifacts .

Q. Advanced Consideration :

  • Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to observed discrepancies.
  • Machine Learning : Train models on published datasets (e.g., PubChem BioAssay) to predict off-target interactions or solubility limitations affecting assay outcomes .

What advanced spectroscopic techniques are critical for characterizing this compound’s tautomeric behavior?

Basic Research Focus : Structural elucidation.
Methodological Answer :

  • Dynamic NMR : Monitor temperature-dependent 1H^1H-NMR shifts to detect tautomeric equilibria between pyrimidine hydroxyl and keto forms.
  • X-ray Crystallography : Resolve solid-state tautomer dominance, particularly if biological activity is conformation-dependent .

Q. Advanced Consideration :

  • Solid-State NMR : Investigate polymorphic forms under varying crystallization conditions (e.g., solvent evaporation vs. anti-solvent addition).

How can researchers design structure-activity relationship (SAR) studies for this compound’s derivatives?

Basic Research Focus : Preliminary SAR exploration.
Methodological Answer :

  • Scaffold Modification : Systematically vary substituents (e.g., tert-butyl to cyclopropyl on the isoxazole) and assess impacts on solubility and potency.
  • High-Throughput Screening (HTS) : Use automated platforms to test analogs against target enzymes (e.g., kinases) and generate IC50_{50} datasets .

Q. Advanced Consideration :

  • Free Energy Perturbation (FEP) : Computational FEP simulations quantify binding affinity changes upon substituent modification, guiding synthetic prioritization .

What computational strategies are effective for predicting this compound’s pharmacokinetic (PK) properties?

Advanced Research Focus : Preclinical PK modeling.
Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP, CNS permeability, and cytochrome P450 interactions.
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration or plasma protein binding using force fields like CHARMM or AMBER .

How can researchers address solubility challenges during formulation studies?

Advanced Research Focus : Preclinical formulation.
Methodological Answer :

  • Co-Solvent Screening : Test binary/ternary solvent systems (e.g., PEG-400, ethanol, water) using phase diagrams.
  • Nanoparticle Encapsulation : Use microfluidics to prepare liposomal or polymeric nanoparticles, monitoring stability via dynamic light scattering (DLS) .

What mechanistic studies are recommended to elucidate this compound’s mode of action?

Advanced Research Focus : Target engagement validation.
Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in cell lysates.
  • CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.